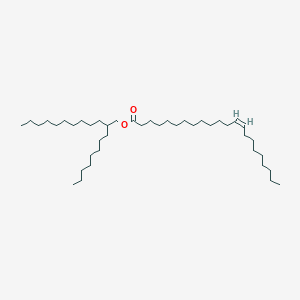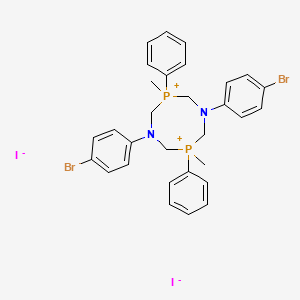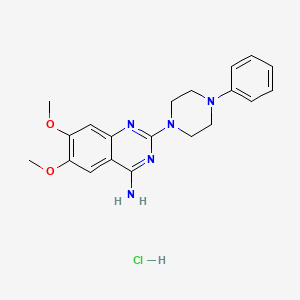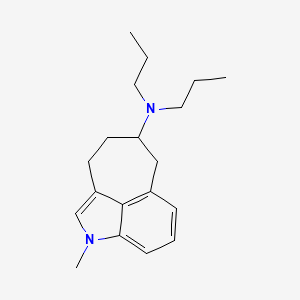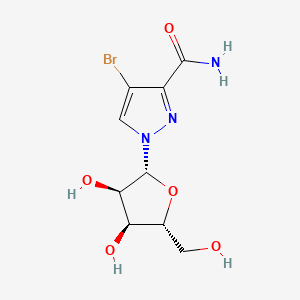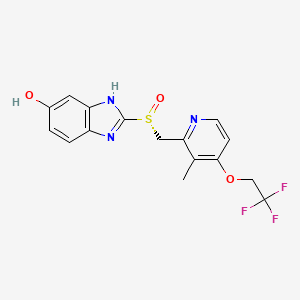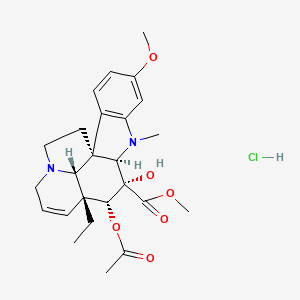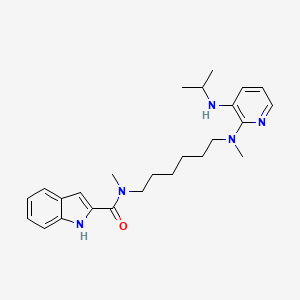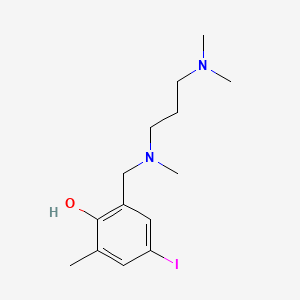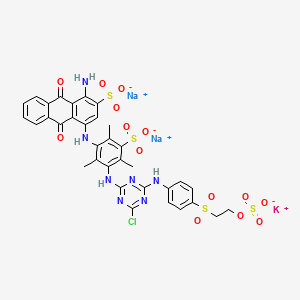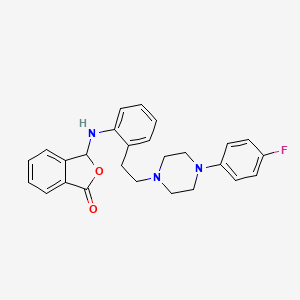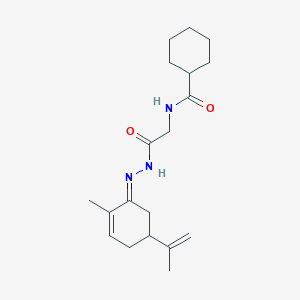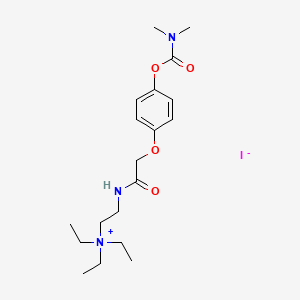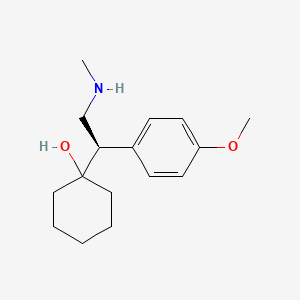
1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxyphenyl group, a methylamino group, and a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group.
Introduction of the Methylamino Group: The intermediate is then reacted with a methylamine source under controlled conditions.
Cyclohexanol Formation: The final step involves the cyclization of the intermediate to form the cyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(methylamino)ethanol: Similar structure but lacks the methoxy group.
1-(4-Methoxyphenyl)-2-(methylamino)ethanol: Similar structure but lacks the cyclohexanol moiety.
Uniqueness
1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol is unique due to the combination of the methoxyphenyl group, methylamino group, and cyclohexanol moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
847937-51-3 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
1-[(1R)-1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
MKAFOJAJJMUXLW-HNNXBMFYSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


